N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
CAS No.: 953152-55-1
VCID: VC4725152
Molecular Formula: C17H15N3O2
Molecular Weight: 293.326
* For research use only. Not for human or veterinary use.

Description |
N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic organic compound with a molecular formula of C17H15N3O2 and a molecular weight of 293.32 g/mol . This compound combines structural elements from pyridine, isoxazole, and acetamide moieties, which are common in pharmaceuticals due to their diverse biological activities. Synthesis MethodsWhile specific synthesis methods for N-(3-methylpyridin–2–yI)-2–(5–phenyI-isoxazoI–3-yI)acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from commercially available precursors like pyridines or phenyIsocazole derivatives. Future Research DirectionsFuture studies could focus on synthesizing analogs with modifications to improve solubility or bioavailability while maintaining desired pharmacological effects. Additionally, computational modeling techniques like molecular docking could be employed to predict potential targets for this class of compounds. Given the lack of extensive literature specifically on N-(3-methylpyridin–2-yI)-2–(5-phényl-isoxazoIe – yl-acetamIde), further investigation into its synthesis methods and biological activities would be beneficial for understanding its full potential in medicinal chemistry applications. References:
For comprehensive insights into its properties or applications beyond what's currently documented online or through databases like PubChem or Chemsrc without access restrictions: Recommendations: |
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CAS No. | 953152-55-1 |
Product Name | N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide |
Molecular Formula | C17H15N3O2 |
Molecular Weight | 293.326 |
IUPAC Name | N-(3-methylpyridin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Standard InChI | InChI=1S/C17H15N3O2/c1-12-6-5-9-18-17(12)19-16(21)11-14-10-15(22-20-14)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19,21) |
Standard InChIKey | WMTBIGWXQGMZJZ-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Solubility | not available |
PubChem Compound | 16878370 |
Last Modified | Aug 17 2023 |
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